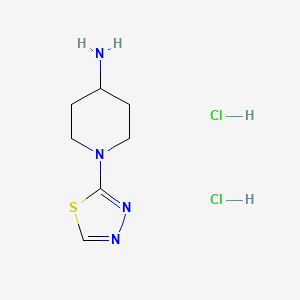
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thiadiazole ring attached to a piperidine moiety, which is further complexed with dihydrochloride.
Méthodes De Préparation
The synthesis of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The piperidine moiety is then introduced through a series of reactions, including nucleophilic substitution and amination. The final step involves the formation of the dihydrochloride salt, which is achieved by treating the amine with hydrochloric acid .
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.
Medicine: Research has shown that derivatives of this compound may have potential as pharmaceuticals, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:
1-(1,3,4-Thiadiazol-2-yl)piperidine: This compound lacks the amine group and dihydrochloride salt, which may affect its chemical properties and biological activities.
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-ol:
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-carboxylic acid: The carboxylic acid group introduces different chemical properties and potential for forming derivatives
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H14Cl2N4S |
|---|---|
Poids moléculaire |
257.18 g/mol |
Nom IUPAC |
1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C7H12N4S.2ClH/c8-6-1-3-11(4-2-6)7-10-9-5-12-7;;/h5-6H,1-4,8H2;2*1H |
Clé InChI |
HDSRWNDGUJPZHH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C2=NN=CS2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)
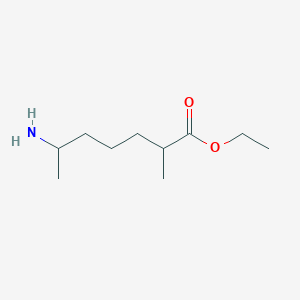
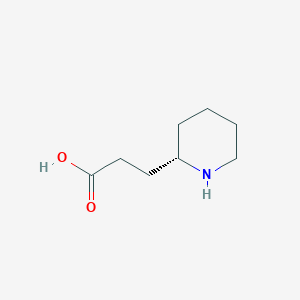
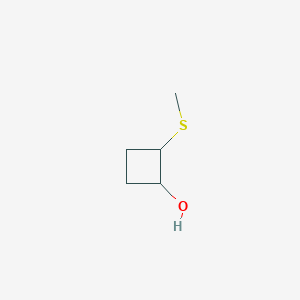
![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)
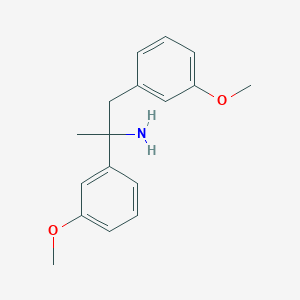
![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)

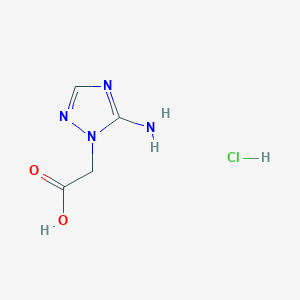


![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
